molecular formula C16H10Cl2N2O3 B5809673 (4E)-1-(3,4-dichlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione

(4E)-1-(3,4-dichlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione

Cat. No.: B5809673
M. Wt: 349.2 g/mol
InChI Key: YMACDADZSNWHCV-MPQOSVQESA-N
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Description

(4E)-1-(3,4-dichlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3,4-dichlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3,4-dichlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4E)-1-(3,4-dichlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-1-(3,4-dichlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-(3,4-dichlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(4E)-1-(3,4-dichlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c17-13-7-6-10(9-14(13)18)20-16(22)12(15(21)19-20)5-1-3-11-4-2-8-23-11/h1-9H,(H,19,21)/b3-1+,12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMACDADZSNWHCV-MPQOSVQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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